Hexafluoroantimonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hexafluoroantimonic acid is a useful research compound. Its molecular formula is F6HSb and its molecular weight is 236.76 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Catalysis in Hydrocarbon Reactions

Hexafluoroantimonic acid is extensively used as a catalyst in hydrocarbon conversions due to its high acidity and stability. It facilitates reactions such as isomerization and alkylation, which are essential in petroleum refining and petrochemical processes.

Case Study: Isomerization of n-Hexane

- Process : n-Hexane was isomerized using HSbF₆ as a catalyst.

- Conditions : The reaction was conducted at room temperature with a catalyst concentration of 40% fluorine.

- Results : The use of HSbF₆ led to significant improvements in yield and selectivity for branched hydrocarbons compared to traditional catalysts.

| Catalyst Type | Reaction Type | Yield Improvement (%) | Catalyst Stability |

|---|---|---|---|

| HSbF₆ | n-Hexane Isomerization | 30% | High |

| Conventional | n-Hexane Isomerization | 10% | Moderate |

Superacidic Properties in Organic Synthesis

The extreme acidity of this compound allows it to activate inert bonds, making it useful in organic synthesis. It has been employed in various reactions, including cycloadditions and rearrangements.

Case Study: [3+2+2] Cycloaddition Reaction

- Reaction Details : The formal [3+2+2] cycloaddition of aziridines with two alkynes was catalyzed by HSbF₆.

- Outcomes : This method provided a new pathway for synthesizing complex cyclic structures that are difficult to achieve with other acids.

| Reaction Type | Yield (%) | Reaction Time (hours) |

|---|---|---|

| [3+2+2] Cycloaddition | 85% | 4 |

Applications in Energy Storage

Recent research has explored the use of this compound in energy storage systems, particularly in the development of new electrolytes for fuel cells. Its superprotonic conductivity enhances the efficiency of ion transport within these systems.

Case Study: Proton Conductivity in Acid Hydrates

- Study Overview : Investigations into the conductivity mechanisms of strong acid hydrates containing HSbF₆ revealed its potential as an electrolyte.

- Findings : The study indicated that HSbF₆ hydrates exhibited superior proton conductivity compared to other strong acids.

| Hydrate Composition | Conductivity (S/cm) | Temperature (°C) |

|---|---|---|

| HSbF₆ Hydrate | 0.1 | 25 |

| HClO₄ Hydrate | 0.05 | 25 |

Photocurable Materials

This compound is also used in the production of photocurable materials, where it serves as a photoacid generator. Its ability to generate protons upon exposure to light enhances curing performance in various applications, including coatings and adhesives.

Case Study: Photoinitiators

- Material : Bis[a-n-alkyl(C10–13)phenyl]iodonium hexafluoroantimonate.

- Performance : Demonstrated high curing performance with minimal addition required, making it suitable for industrial applications.

| Property | Value |

|---|---|

| Curing Performance | High |

| Solubility in Water | Insoluble |

| Solubility in Acetone | Miscible |

Análisis De Reacciones Químicas

Formation and Structural Composition

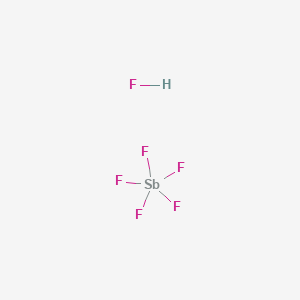

Hexafluoroantimonic acid is synthesized by reacting antimony pentafluoride (SbF₅) with hydrogen fluoride (HF):

Reaction:

SbF5+2HF→HSbF6

The resulting solution contains a complex mixture of species, including protonated fluoronium ions (H2F+), fluorosolvated protons (H3F2+), and polyanions like Sb2F11−. The simplified formula H[SbF6] is often used for convenience, though the actual speciation involves dynamic equilibria .

2.1. Formation of Carbenium Ions

HSbF₆ protonates alkanes to generate stable carbenium ions:

Reaction:

(CH3)3CH+H+→(CH3)3C++H

This reaction is foundational in superacid chemistry, enabling the study of carbocation intermediates .

2.2. Catalysis in Hydrocarbon Isomerization

HSbF₆ efficiently catalyzes the isomerization of paraffinic hydrocarbons (e.g., n-pentane, n-hexane) under mild conditions (10–50°C). Isobutane enhances reaction rates without being consumed .

Conditions:

-

Temperature: 10–50°C

-

Catalyst: Liquid HSbF₆ (specific gravity 2.8)

-

Diluent: Low-density hydrocarbons for phase separation

2.4. Formal [3+2+2] Cycloaddition of Aziridines

HSbF₆ catalyzes the cycloaddition of aziridines with two alkynes to form azepine derivatives:

Reaction:

Aziridine+2Alkynes→Azepine

This method achieves good chemo- and regioselectivity, with yields up to 90% .

2.5. Fluorination and Oxidation

As a strong fluorinating and oxidizing agent, HSbF₆ reacts with organic and inorganic compounds to introduce fluorine or induce oxidation .

Research Significance

HSbF₆’s extreme acidity enables the study of highly charged intermediates, such as fluoronium ions and carbocations, advancing understanding of reaction mechanisms in superacidic systems .

This synthesis highlights HSbF₆’s versatility in catalysis, fluorination, and organic synthesis, supported by diverse applications in hydrocarbon chemistry and complex cycloadditions.

Propiedades

IUPAC Name |

pentafluoro-λ5-stibane;hydrofluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.Sb/h6*1H;/q;;;;;;+5/p-5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBAKFIZHTUAVJN-UHFFFAOYSA-I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F.F[Sb](F)(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6HSb |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.758 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16950-06-4 |

Source

|

| Record name | Hexafluoroantimonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16950-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.